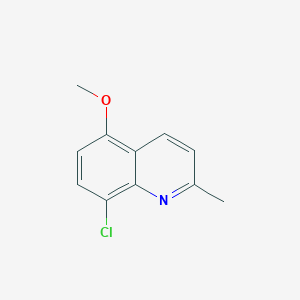

8-Chloro-5-methoxy-2-methylquinoline

Descripción

Propiedades

Número CAS |

420786-79-4 |

|---|---|

Fórmula molecular |

C11H10ClNO |

Peso molecular |

207.65 g/mol |

Nombre IUPAC |

8-chloro-5-methoxy-2-methylquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-7-3-4-8-10(14-2)6-5-9(12)11(8)13-7/h3-6H,1-2H3 |

Clave InChI |

OYKLZGWQSGPMIW-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=C(C=CC(=C2C=C1)OC)Cl |

Origen del producto |

United States |

Synthetic Methodologies for 8 Chloro 5 Methoxy 2 Methylquinoline and Analogues

Classical and Named Reactions for Quinoline (B57606) Ring System Construction

Friedländer Condensation

The Friedländer synthesis is a widely used method for constructing quinolines, typically involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organicreactions.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases, or sometimes accomplished simply by heating the reactants. organicreactions.orgresearchgate.net The process begins with a condensation reaction, followed by a cyclodehydration step to form the final quinoline ring. organicreactions.org Modern variations have employed catalysts like p-toluene sulphonic acid or molecular iodine to improve efficiency, sometimes under solvent-free or microwave-irradiated conditions. organic-chemistry.org

Camps Quinoline Synthesis

The Camps quinoline synthesis involves the base-catalyzed cyclization of an o-acylaminoacetophenone. wikipedia.orgdrugfuture.com This reaction is notable for its potential to produce two different hydroxyquinoline isomers, with the ratio of products depending on the reaction conditions and the structure of the starting material. wikipedia.org The starting o-acylaminoacetophenones are treated with a hydroxide (B78521) ion, which facilitates the intramolecular condensation to yield the quinoline core. wikipedia.orgchem-station.com While the product is often depicted as a hydroxyquinoline, it is believed to exist predominantly in the keto-form as a quinolone. wikipedia.org

Meth-Cohn Synthesis

A more specialized method, the Meth-Cohn quinoline synthesis, utilizes an acylanilide and a Vilsmeier reagent (commonly formed from dimethylformamide and phosphoryl chloride) to produce 2-chloro-3-substituted quinolines. clockss.orgchemistry-online.com The reaction proceeds by converting the acetanilide (B955) into an N-(α-chlorovinyl)aniline intermediate, which is then diformylated and cyclized to yield the 2-chloroquinoline-3-carbaldehyde (B1585622) product. rsc.org This method is particularly valuable for creating quinolines with a chlorine atom at the 2-position and a formyl group at the 3-position. chemistry-online.comrsc.org

Niementowski Quinoline Synthesis

The Niementowski reaction is the synthesis of γ-hydroxyquinoline derivatives from the thermal condensation of anthranilic acids with ketones or aldehydes. wikipedia.orgdrugfuture.com The reaction mechanism is thought to begin with the formation of a Schiff base, followed by intramolecular condensation and dehydration to form the quinoline ring. wikipedia.org Due to the high temperatures often required, this method is less common, but variations have been developed to make it more practical. wikipedia.org For instance, one study found that the reaction of anthranilic acid with ethyl acetoacetate (B1235776) did not yield the expected carboxylic acid but instead produced a pyrano[3,2-c]quinoline-2,5-dione derivative. arkat-usa.org

Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The reaction begins with the hydrolysis of the isatin's amide bond, followed by condensation with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration yield the final substituted quinoline-4-carboxylic acid. wikipedia.org This reaction is considered an extension of the Friedländer synthesis and is particularly useful for synthesizing cinchoninic acids (quinoline-4-carboxylic acids). organicreactions.orgresearchgate.net

| Reaction Name | Starting Materials | Typical Product | Key Features |

| Friedländer Condensation | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl compound | Substituted quinoline | Acid or base-catalyzed cyclodehydration. organicreactions.orgresearchgate.net |

| Camps Quinoline Synthesis | o-Acylaminoacetophenone | Hydroxyquinoline (isomeric mixture) | Base-catalyzed intramolecular cyclization. wikipedia.orgchem-station.com |

| Meth-Cohn Synthesis | Acylanilide + Vilsmeier reagent | 2-Chloro-3-substituted quinoline | Produces 2-chloroquinolines. clockss.orgchemistry-online.com |

| Niementowski Synthesis | Anthranilic acid + Ketone/Aldehyde | γ-Hydroxyquinoline | High-temperature condensation. wikipedia.orgdrugfuture.com |

| Pfitzinger Reaction | Isatin + Carbonyl compound | Quinoline-4-carboxylic acid | Base-catalyzed condensation and cyclization. wikipedia.org |

Modern Synthetic Strategies for Substituted Quinolines

While classical methods are robust, modern organic synthesis has introduced a variety of innovative strategies for quinoline construction, often focusing on improving efficiency, atom economy, and functional group tolerance. nih.gov

Contemporary approaches frequently utilize transition-metal catalysis. For example, rhodium catalysts have been employed to facilitate the ortho-C–H activation of aromatic amines, followed by a cyclization process to build the quinoline scaffold efficiently under mild conditions. mdpi.com Another modern approach involves the Beckmann rearrangement of ketoximes, which can be combined with alkynes in the presence of a catalyst like triflic anhydride (B1165640) to synthesize substituted quinolines. mdpi.com

Multicomponent reactions have also gained prominence. The Povarov reaction, which combines an aniline (B41778), a benzaldehyde, and an activated alkene, is a powerful three-component strategy to form tetrahydroquinolines, which can then be oxidized to quinolines. wikipedia.orgnih.gov Additionally, environmentally friendly methods are being developed, such as using reusable solid acid catalysts like Nafion under microwave conditions to drive the Friedländer synthesis. mdpi.com These modern strategies represent a significant evolution in the synthesis of complex quinoline derivatives. nih.govfrontiersin.org

| Strategy | Catalyst/Reagent | Key Transformation | Advantages |

| C-H Activation/Annulation | Rhodium catalyst | ortho-C–H activation of anilines followed by cyclization | High efficiency under mild conditions. mdpi.com |

| Beckmann Rearrangement | Triflic anhydride (Tf₂O) | Rearrangement of ketoximes with subsequent alkyne coupling | Access to diverse substitution patterns. mdpi.com |

| Povarov Reaction | Various | [4+2] cycloaddition of an aniline, aldehyde, and alkene | Three-component reaction for rapid assembly. wikipedia.orgnih.gov |

| Microwave-Assisted Friedländer | Nafion NR50 (solid acid) | Microwave-promoted condensation | Environmentally friendly, reusable catalyst. mdpi.com |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become a dominant and powerful tool for the synthesis of complex heterocyclic compounds like quinolines. researchgate.netias.ac.inias.ac.in These methods often provide high efficiency, good functional group tolerance, and the ability to construct diverse molecular frameworks from readily available starting materials. ias.ac.in Metals such as palladium, copper, cobalt, and iron have been extensively utilized in various coupling and cyclization reactions to afford quinoline derivatives. researchgate.net

Palladium-Catalyzed Protocols (e.g., Sonogashira Coupling)

Palladium-catalyzed reactions are versatile for forming carbon-carbon and carbon-heteroatom bonds, making them highly valuable in quinoline synthesis. A notable example is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction has been adapted for the synthesis of quinoline motifs. For instance, a domino approach involving the palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes has been developed to produce quinoline derivatives under mild conditions. ias.ac.in Another palladium-catalyzed method involves the annulation of o-iodoanilines with propargyl alcohols, providing a broad range of 2,4-disubstituted quinolines. organic-chemistry.org

More recent developments include palladium-catalyzed cascade reactions for the synthesis of 2-alkoxyquinolines from 1,3-butadiynamides and primary alcohols. mdpi.com This method allows for the de novo assembly of the quinoline core. Additionally, palladium catalysis has been employed in the oxidative cyclization of diarylamines to construct the carbazole (B46965) skeleton, a reaction that can be adapted for certain quinoline syntheses. researchgate.net

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Sonogashira Coupling/Domino Reaction | Benzimidoyl chlorides, 1,6-enynes | Palladium catalyst | Mild conditions, good yields | ias.ac.in |

| Annulation | o-Iodoanilines, Propargyl alcohols | Palladium catalyst | Broad substrate scope for 2,4-disubstituted quinolines | organic-chemistry.org |

| Cascade Reaction | 1,3-Butadiynamides, Primary alcohols | Palladium catalyst | De novo assembly of 2-alkoxyquinolines | mdpi.com |

| Oxidative Cyclization | Diarylamines | Palladium(II) catalyst | Construction of carbazole skeleton, adaptable for quinolines | researchgate.net |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions offer a cost-effective and efficient alternative for quinoline synthesis. These methods often proceed under mild conditions and exhibit good functional group tolerance. One approach involves the intermolecular amidation of 8-methylquinolines with N-fluoroarylsulfonimides via Csp3-H activation, providing valuable quinolin-8-ylmethanamine (B184975) derivatives. nih.gov Another strategy is the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to directly synthesize 2-substituted quinolines under aerobic conditions. organic-chemistry.org

Copper catalysts have also been employed in one-pot syntheses of substituted quinolines from anilines and aldehydes through a sequence of C-H functionalization, C-N/C-C bond formation, and C-C bond cleavage, using air as the oxidant. ias.ac.in Furthermore, copper catalysis can facilitate the C5-selective thio/selenocyanation of 8-aminoquinolines. rsc.org

Cobalt-Catalyzed Cyclizations

Cobalt-catalyzed reactions have emerged as a powerful tool for C-H bond functionalization and the synthesis of quinolines. These methods are attractive due to the earth-abundance and low cost of cobalt. A notable example is the Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes, where DMSO serves as both the solvent and a C1 building block, leading to a broad range of quinoline products. sci-hub.st

Another efficient protocol involves the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, catalyzed by readily available Co(OAc)₂·4H₂O, to produce a variety of substituted quinolines in good to excellent yields. acs.org This cobalt catalytic system is also effective for the synthesis of quinazolines. acs.org Furthermore, cobalt-catalyzed annulation of anilides and internal alkynes, in combination with a Lewis acid like Zn(OTf)₂, provides an efficient route to quinoline scaffolds. rsc.org

Iron-Catalyzed Approaches

Iron-catalyzed reactions provide an environmentally friendly and economical pathway for quinoline synthesis. Iron, being an earth-abundant metal, is an attractive alternative to precious metal catalysts. A significant development is the iron-catalyzed acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols, which yields quinolines with high efficiency and good functional group tolerance. rsc.org This method is atom-economical and proceeds under air-stable conditions. rsc.org

Another iron-catalyzed approach is a one-pot, three-component domino reaction of aldehydes, anilines, and nitroalkanes using a catalytic amount of Fe(III) chloride. rsc.org This strategy affords substituted quinolines in high yields under ambient air. Furthermore, single-atom iron catalysts have shown excellent activity and selectivity in the three-component oxidative cyclization of anilines and acetophenones to produce a wide array of quinolines. nih.gov Iron(III) chloride-phenanthroline complexes have also been used to catalyze the hydroxyalkylation of quinolines under visible light. mdpi.com

| Metal Catalyst | Reaction Type | Key Reactants | Notable Features | Reference |

|---|---|---|---|---|

| Palladium | Sonogashira Coupling | Benzimidoyl chlorides, 1,6-enynes | Mild conditions, domino approach | ias.ac.in |

| Copper | Decarboxylative Cascade Cyclization | Aryl aldehydes, anilines, acrylic acid | Aerobic conditions, good chemo- and regioselectivity | organic-chemistry.org |

| Cobalt | C-H Activation/Cyclization | Anilines, alkynes, DMSO | DMSO as a C1 building block | sci-hub.st |

| Iron | Acceptorless Dehydrogenative Coupling | α-2-Aminoaryl alcohols, secondary alcohols | Atom-economical, air-stable catalyst | rsc.org |

Metal-Free Synthetic Routes

While transition metal catalysis is prevalent, metal-free synthetic routes for quinolines have gained attention due to their environmental and economic advantages. These methods often utilize readily available and inexpensive reagents and catalysts.

One such approach involves the reaction of 2-vinylanilines with benzyl (B1604629) halides, which is catalyzed by the in situ generated HBr, to provide various 2-arylquinolines. organic-chemistry.org This reaction is additive-free and features a simple work-up. Another metal-free strategy is the reductive cyclization of Δ2-isoxazolines to quinolines using sodium dithionite. organic-chemistry.org

A domino condensation/aza-Prins cyclization/retro-aldol reaction between 2-alkenylanilines and β-dicarbonyl compounds provides a large variety of 2-substituted quinolines. organic-chemistry.org Additionally, a facile functionalization of C(sp3)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines has been developed, offering a mild, metal-free approach to activate C(sp3)–H bonds and form new C–C and C–N bonds. nih.gov

Oxidative Annulation Strategies

Oxidative annulation has become a key strategy for quinoline synthesis, often involving C-H bond activation and the formation of new rings. mdpi.com These methods can be promoted by various catalysts, including transition metals and even metal-free systems.

Rhodium(III)-catalyzed oxidative annulation of pyridines with two alkyne molecules, using Cu(OAc)₂ as an oxidant, provides a selective route to quinolines. acs.orgsnnu.edu.cn The selectivity of this reaction is dependent on the anion of the oxidant. acs.org

Another example is the oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent, promoted by K₂S₂O₈, to yield 4-arylquinolines. organic-chemistry.org Visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using anthraquinone (B42736) as an organic photocatalyst and DMSO as an oxidant, also affords quinolines. organic-chemistry.org These strategies highlight the versatility of oxidative annulation in constructing the quinoline framework. mdpi.com

An in-depth examination of modern synthetic strategies reveals a diverse array of methodologies for constructing the 8-Chloro-5-methoxy-2-methylquinoline scaffold and its related analogues. These advanced techniques, ranging from multicomponent reactions to the application of alternative energy sources, offer significant improvements in efficiency, atom economy, and reaction conditions over classical methods. This article focuses exclusively on specific synthetic methodologies as outlined, providing a detailed look into their application for quinoline synthesis.

4 Multicomponent Reaction (MCR) Applications

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued in medicinal and combinatorial chemistry for their efficiency and complexity-building potential. scispace.com Several MCRs are instrumental in the synthesis of quinoline cores.

1 Povarov Reaction

The Povarov reaction is a powerful acid-catalyzed formal [4+2] cycloaddition for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to the corresponding quinolines. acs.org It typically involves the reaction of an aniline, an aldehyde or ketone, and an alkene or alkyne. iipseries.org The reaction proceeds through the in-situ formation of an aromatic imine (a Schiff base) from the aniline and the carbonyl compound, which then acts as the 2-azadiene in a cycloaddition with an electron-rich alkene (the dienophile). acs.orgiipseries.org This method is particularly useful for creating substituted quinolines by varying the three core components. For instance, using different anilines, benzaldehydes, and styrenes allows for a diverse range of substitution patterns on the final quinoline ring. organic-chemistry.org

Recent advancements have expanded the scope of the Povarov reaction. One innovative approach utilizes a molecular iodine-mediated formal [3+2+1] cycloaddition, where methyl ketones, arylamines, and styrenes are directly converted into substituted quinolines. organic-chemistry.orgresearchgate.net This method proceeds through a proposed self-sequence of iodination, Kornblum oxidation, the Povarov reaction itself, and finally aromatization. researchgate.net

The versatility of the Povarov reaction is highlighted in its application for synthesizing complex structures, including the core of the antitumor antibiotic streptonigrin. scispace.com Optimization studies have explored various catalysts, solvents, and temperatures to maximize yields, with combinations like BF3·MeOH in acetonitrile (B52724) proving effective. scispace.com

Table 1: Examples of Povarov Reaction for Substituted Quinoline Synthesis

| Arylamine | Carbonyl Compound | Alkene/Dienophile | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | Benzaldehyde | Ethyl vinyl ether | BF3·OEt2, MeCN, rt | 2-Phenyl-1,2,3,4-tetrahydroquinoline | High | iipseries.org |

| 2,4-Dimethoxy aniline | 3-Bromo-4-methoxy benzaldehyde | Ethyl vinyl ether | BF3·MeOH, MeCN, 82°C | 6-Bromo-5,7-dimethoxy-2-(3-bromo-4-methoxyphenyl)quinoline | 81 | scispace.com |

| Various anilines | 2-Pyridinecarbaldehyde | Ethyl vinyl ether | BF3·MeOH, MeCN, 82°C | Various 2-(2-pyridyl)quinolines | 52-72 | scispace.com |

2 Gewald Reaction

The Gewald reaction is a classic and highly reliable multicomponent synthesis that produces polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It is crucial to note that the Gewald reaction is not a method for synthesizing quinolines; rather, it is a cornerstone for the synthesis of sulfur-containing heterocycles. The reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base (such as morpholine (B109124) or triethylamine). wikipedia.orgarkat-usa.org

The process begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) group of the α-cyanoester to form an α,β-unsaturated nitrile. wikipedia.orgarkat-usa.org This is followed by the addition of sulfur to the activated methylene compound and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.org The versatility of the Gewald reaction allows for a wide variety of substituents on the thiophene (B33073) ring by simply changing the starting carbonyl and nitrile components. arkat-usa.orgresearchgate.net

Table 2: Representative Examples of the Gewald Reaction for 2-Aminothiophene Synthesis

| Carbonyl Compound | α-Cyano Compound | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Malononitrile | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | High | wikipedia.org |

| Acetone | Ethyl cyanoacetate | Morpholine | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | High | wikipedia.org |

3 Ugi Reaction

The Ugi four-component reaction (U-4CR) is a highly convergent MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org While the direct product is not a quinoline, the Ugi reaction serves as an exceptionally efficient method for generating complex precursors that can be subsequently cyclized to form quinoline scaffolds. acs.orgnih.gov

In a typical two-step sequence, the Ugi reaction is first employed to rapidly assemble a diverse range of α-acylamino amides. acs.orgacs.org These intermediates are then subjected to a palladium-catalyzed intramolecular arylation reaction (such as a Heck reaction or C-H activation), which facilitates the ring closure to form the quinoline core. acs.orgnih.gov This combinatorial approach allows for the construction of a wide variety of functionalized quinolines by simply varying the four inputs of the initial Ugi reaction. acs.orgresearchgate.net The reaction is generally fast, often completing within minutes in polar aprotic solvents like DMF. wikipedia.org

Table 3: Synthesis of Quinolines via Ugi/Palladium-Catalyzed Arylation Sequence

| Ugi Reactants (Aldehyde, Amine, Acid, Isocyanide) | Cyclization Catalyst/Conditions | Resulting Quinoline Scaffold | Reference |

|---|---|---|---|

| o-Halobenzaldehyde, Aniline, Carboxylic Acid, Isocyanide | Pd(OAc)2, Ligand, Base | Fused quinolines | acs.orgnih.gov |

5 Photo-induced Cyclization Methods

Photochemical reactions offer unique pathways to complex molecules by accessing excited states that are unavailable through thermal methods. Photo-induced cycloaddition has emerged as a valuable strategy for the synthesis and dearomatization of heterocyclic compounds, including quinolines. nih.gov

Arene-alkene cycloadditions, particularly those involving quinolines, can generate significant molecular complexity from simple starting materials. nih.gov These reactions often proceed via the triplet excited state of the quinoline, which can be accessed through photosensitizers. nih.gov The reaction between an excited-state quinoline and an alkene can lead to various cycloadducts. For instance, the photochemical cycloaddition of quinolines and alkenes has been shown to produce sterically congested para-cycloadducts, converting the planar aromatic system into a three-dimensional structure. nih.govacs.org The reaction mechanism can involve a reversible radical addition followed by a selectivity-determining radical recombination. nih.gov These methods provide a powerful tool for creating novel and complex quinoline-based architectures.

6 Microwave-Assisted Synthesis

The application of microwave irradiation is a well-established technique for accelerating organic reactions. benthamdirect.com Compared to conventional heating, microwave-assisted organic synthesis (MAOS) offers several advantages, including dramatic reductions in reaction times (from hours to minutes), improved product yields, and often higher product purity. tandfonline.comacs.org These benefits stem from the efficient and uniform heating of the reaction mixture. benthamdirect.com

Microwave assistance has been successfully applied to various classical quinoline syntheses, such as the Friedländer synthesis, which involves the condensation of a 2-aminophenyl ketone with a compound containing a reactive methylene group. proquest.com For example, the reaction of 2-aminobenzophenone (B122507) with cyclic ketones using neat acetic acid as both solvent and catalyst under microwave irradiation at 160°C can produce quinolines in excellent yield in just five minutes. proquest.com This contrasts sharply with conventional methods that may require prolonged heating for many hours to achieve comparable results. tandfonline.com The combination of MCRs with microwave irradiation represents a particularly powerful and efficient strategy for rapidly generating libraries of diverse quinoline-based compounds. acs.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

|---|---|---|---|

| Friedländer synthesis (2-aminobenzophenone + cyclohexanone) | Several days, very poor yield | 5 min, excellent yield | proquest.com |

| Esterification of 2-phenylquinoline-4-carboxylic acid | 22 h, comparable yield | 10 min, 94% yield | tandfonline.com |

7 Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another alternative energy source for enhancing synthetic efficiency. The physical phenomenon responsible for this enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. rsc.orgnih.gov This leads to enhanced mass transfer and better homogenization of the reaction mixture. nih.gov

In the context of quinoline synthesis, ultrasound irradiation has been shown to significantly reduce reaction times and improve yields. rsc.orgmdpi.com For example, a three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate to form 2-substituted quinolines was successfully carried out under ultrasound irradiation in water, demonstrating the method's green chemistry credentials. nih.gov In the synthesis of hybrid quinoline-imidazole derivatives, the use of ultrasound reduced reaction times from 48-96 hours under conventional heating to just 1-2 hours, with slightly increased yields. rsc.orgnih.gov This efficiency makes ultrasound-assisted synthesis an attractive, environmentally friendly tool for preparing quinoline derivatives. rsc.orgresearchgate.net

Table 5: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Reaction | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| N-alkylation of imidazole (B134444) with halo-quinolines | 48-96 hours | 1-2 hours | ~5-10% increase | rsc.orgnih.gov |

| Synthesis of piperidinyl-quinoline acylhydrazones | 3-4 hours | 4-6 minutes | Excellent yields in both, but drastic time reduction | mdpi.com |

One-Pot Reaction Protocols

One-pot syntheses offer an efficient approach to complex molecules like substituted quinolines by minimizing intermediate isolation steps, thereby saving time, reagents, and reducing waste. While a specific one-pot protocol for this compound is not detailed in the reviewed literature, analogous methods provide a strategic blueprint.

A notable metal-free, one-pot method has been developed for synthesizing 2-methylquinolines through the condensation of anilines with vinyl ethers, catalyzed by iodine. This reaction was successfully applied to produce 6-methoxy-2-methylquinoline from p-methoxyaniline and ethyl vinyl ether researchgate.net. The reaction proceeds efficiently in dichloromethane, and the modification of both the benzene (B151609) and pyridine (B92270) rings of the quinoline system can be achieved by selecting different aniline and vinyl ether starting materials researchgate.net. This methodology suggests a plausible one-pot route to this compound by reacting 2-chloro-5-methoxyaniline (B1294355) with a suitable vinyl ether under similar iodine-catalyzed conditions.

Another example of a one-pot synthesis in this chemical space is the preparation of 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline. This compound was synthesized from nitro-eugenol and acetaldehyde (B116499) using a reducing agent like Fe/HCl, which simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the quinoline ring system without isolating the intermediate amine researchgate.net.

These examples highlight established one-pot strategies that could be adapted for the efficient synthesis of the title compound.

Precursor Derivatization and Functional Group Interconversions for this compound

The synthesis of this compound can be envisioned through the strategic derivatization of precursors and key functional group interconversions (FGIs). Plausible synthetic routes involve building the quinoline core first, followed by the introduction or modification of substituents at the C5 and C8 positions.

A key precursor could be an appropriately substituted aniline which undergoes a cyclization reaction (e.g., Skraup or Doebner-von Miller reaction) with an α,β-unsaturated aldehyde or its equivalent. For instance, the reaction of 2-chloro-5-methoxyaniline with crotonaldehyde (B89634) would be a direct approach to form the quinoline ring.

Alternatively, functional group interconversions on a pre-formed quinoline nucleus are a common and versatile strategy.

Key Functional Group Interconversions:

Hydroxy to Methoxy (B1213986) Group: The conversion of a hydroxyl group to a methoxy group is a fundamental FGI in the synthesis of such compounds. Research shows that 8-methoxyquinoline (B1362559) can be synthesized from 8-hydroxyquinoline (B1678124) researchgate.net. Similarly, various 8-alkoxy-2-methylquinolines have been prepared via the simple alkylation of 8-hydroxy-2-methylquinoline with alkyl halides in DMF under basic conditions, often resulting in high yields (>80%) nih.gov. This suggests that 8-chloro-5-hydroxy-2-methylquinoline would be a viable precursor to the title compound, which could be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide.

Hydroxy to Chloro Group: The transformation of a hydroxyquinoline to a chloroquinoline is a standard procedure in heterocyclic chemistry, typically achieved using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This would allow for the synthesis of this compound from an 8-hydroxy-5-methoxy-2-methylquinoline precursor.

Amino to Chloro Group: The Sandmeyer reaction provides a classic method for converting an aromatic amino group into a chloro group via a diazonium salt intermediate. An 8-amino-5-methoxy-2-methylquinoline precursor could be subjected to diazotization followed by treatment with a copper(I) chloride source to install the chloro group at the C8 position.

These FGI strategies, summarized in the table below, provide multiple pathways to access the target molecule from different precursors.

| Precursor Type | Functional Group Interconversion | Potential Reagents | Product |

|---|---|---|---|

| Hydroxyquinoline | O-Methylation | CH₃I, K₂CO₃, DMF | Methoxyquinoline |

| Hydroxyquinoline | Chlorination | POCl₃ or PCl₅ | Chloroquinoline |

| Aminoquinoline | Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuCl | Chloroquinoline |

Synthesis of Structural Analogues and Position-Specific Derivatives

The synthesis of structural analogues and position-specific derivatives of this compound provides insight into the chemical reactivity of this family of compounds and allows for the exploration of structure-activity relationships.

8-Alkoxy-2-methylquinolines: A series of 8-alkoxy-substituted quinaldines (2-methylquinolines) have been prepared through the alkylation of commercially available 8-hydroxy-2-methylquinoline. The reactions were conducted at room temperature in DMF with a base, using various alkyl halides to furnish the corresponding ether derivatives in good yields nih.gov.

5-Chloro-7-iodo-8-methoxy-2-methylquinoline: This analogue demonstrates the potential for further functionalization of the quinoline ring. While its specific synthesis is not detailed, its structure suggests it could be formed from a 5-chloro-8-methoxy-2-methylquinoline precursor via electrophilic iodination, which typically occurs at the C7 position in 8-substituted quinolines chemsynthesis.com.

6-Methoxy-2-methylquinoline: This positional isomer has been synthesized using a metal-free, iodine-catalyzed condensation of p-methoxyaniline with ethyl vinyl ether. The reaction demonstrates an efficient method for constructing the 2-methylquinoline (B7769805) core researchgate.net.

5-Chloro-8-hydroxyquinoline (B194070) Derivatives: 5-Chloro-8-hydroxyquinoline is a versatile precursor for various derivatives. For example, it has been used in the Mannich reaction with ciprofloxacin (B1669076) and paraformaldehyde to create a hybrid molecule, 5-chloro-8-hydroxyquinoline-ciprofloxacin, in 75% yield nih.gov. This illustrates how the quinoline core can be derivatized at the C7 position.

The table below summarizes the synthetic approaches for several structural analogues.

| Analogue Name | Key Precursor(s) | Synthetic Method | Reference |

|---|---|---|---|

| 8-Alkoxy-2-methylquinolines | 8-Hydroxy-2-methylquinoline, Alkyl halide | Alkylation in DMF with base | nih.gov |

| 6-Methoxy-2-methylquinoline | p-Methoxyaniline, Ethyl vinyl ether | Iodine-catalyzed condensation | researchgate.net |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin | 5-Chloro-8-hydroxyquinoline, Ciprofloxacin, Paraformaldehyde | Mannich Reaction | nih.gov |

| 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline | Nitro-eugenol, Acetaldehyde | One-pot reductive cyclization | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 8-Chloro-5-methoxy-2-methylquinoline, ¹H and ¹³C NMR, along with advanced 2D NMR experiments, provide unambiguous evidence for its structure.

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule generates a distinct signal. The spectrum of this compound is expected to show characteristic signals for its methyl, methoxy (B1213986), and aromatic protons.

Aliphatic Protons : The methyl group (-CH₃) at the C2 position is anticipated to appear as a sharp singlet, as it has no adjacent protons to couple with. The three protons of the methoxy group (-OCH₃) at the C5 position are also expected to produce a distinct singlet. Based on analyses of similar compounds, the methoxy protons typically resonate in the range of δ 3.8–4.2 ppm.

Aromatic Protons : The quinoline (B57606) core possesses four aromatic protons at positions 3, 4, 6, and 7. Their signals are expected in the downfield region of the spectrum. The proton at C3 and the proton at C4 would likely appear as doublets due to coupling with each other. Similarly, the protons at C6 and C7 would also present as doublets. The precise chemical shifts are influenced by the electronic effects of the substituents on the ring.

A predicted ¹H NMR data table is presented below, outlining the expected chemical shifts and multiplicities for each proton.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

| C2-CH₃ | ~2.7 | Singlet (s) |

| C5-OCH₃ | ~4.0 | Singlet (s) |

| H6 | ~6.8 | Doublet (d) |

| H7 | ~7.6 | Doublet (d) |

| H3 | ~7.3 | Doublet (d) |

| H4 | ~8.1 | Doublet (d) |

Note: The chemical shifts are predicted values based on the analysis of structurally related quinoline compounds. Actual experimental values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with each unique carbon atom producing a separate signal. For this compound, a total of 11 distinct signals are expected, corresponding to the nine carbons of the quinoline ring system and the two carbons from the methyl and methoxy substituents.

Aliphatic Carbons : The methyl carbon (C2-CH₃) is expected to appear in the upfield region of the spectrum, while the methoxy carbon (C5-OCH₃) would resonate at a slightly more downfield position, typically around 55-60 ppm.

Aromatic and Heterocyclic Carbons : The nine carbons of the quinoline core are expected in the range of approximately 100-160 ppm. Carbons directly attached to heteroatoms (C2, C5, C8, C8a, C4a) will have their chemical shifts significantly influenced. For instance, the carbon bearing the chlorine atom (C8) and the carbon bearing the methoxy group (C5) will be readily identifiable.

A predicted ¹³C NMR data table is shown below.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C2-CH₃ | ~25 |

| C5-OCH₃ | ~56 |

| C6 | ~105 |

| C3 | ~122 |

| C4 | ~136 |

| C7 | ~128 |

| C4a | ~140 |

| C8 | ~127 |

| C8a | ~144 |

| C5 | ~155 |

| C2 | ~159 |

Note: The chemical shifts are predicted values based on the analysis of structurally related quinoline compounds. Actual experimental values may vary.

To definitively assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons. It would be used to confirm the connectivity of the aromatic protons, for example, by showing a correlation between H3 and H4, and between H6 and H7.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps each proton signal to the carbon signal to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons (e.g., C3-H3, C4-H4, C6-H6, C7-H7, and the methyl group).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In a GC-MS analysis, the sample is first passed through a gas chromatograph, which separates the compound from any volatile impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum would display a molecular ion (M⁺) peak corresponding to the integer mass of the compound. For this compound (C₁₁H₁₀ClNO), the molecular weight is approximately 207.66 g/mol . A key feature would be the presence of an (M+2)⁺ peak at m/z 209 with an intensity approximately one-third of the M⁺ peak (m/z 207). This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

The fragmentation pattern provides further structural clues. Studies on related 8-methoxyquinolines show characteristic fragmentation pathways, including the loss of a methyl radical ([M-15]⁺) or the loss of formaldehyde (B43269) ([M-30]⁺) from the methoxy group. cdnsciencepub.com A peak corresponding to the loss of a hydrogen radical ([M-1]⁺) is also common. cdnsciencepub.com

| Ion | Predicted m/z | Identity |

| [M]⁺ | 207 | Molecular Ion |

| [M+2]⁺ | 209 | Isotopic peak due to ³⁷Cl |

| [M-15]⁺ | 192 | Loss of •CH₃ |

| [M-30]⁺ | 177 | Loss of CH₂O |

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate measurement of the mass-to-charge ratio, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound.

For this compound, HRMS would be used to confirm its elemental composition of C₁₁H₁₀ClNO. The theoretically calculated exact mass for the monoisotopic molecular ion [M]⁺ (using ³⁵Cl) is 207.0451. An experimental measurement matching this value would provide definitive confirmation of the molecular formula, distinguishing it from any other potential structures with the same nominal mass.

| Ion | Elemental Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₁H₁₁ClNO | 208.0529 |

Note: The [M+H]⁺ ion is commonly observed in soft ionization techniques like ESI.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific experimental Electrospray Ionization Mass Spectrometry (ESI-MS) data for this compound has been found in the surveyed literature. However, analysis of related chloroquinoline derivatives suggests that the primary ion observed would likely be the protonated molecule, [M+H]⁺. Fragmentation patterns would be expected to involve the characteristic loss of substituents from the quinoline core, although specific fragmentation pathways and the relative abundances of daughter ions for this particular compound remain uncharacterized.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Specific experimental Infrared (IR) spectroscopy data, including tables of vibrational frequencies and their corresponding assignments for this compound, are not available in the public domain. General knowledge of IR spectroscopy would predict characteristic bands for the C-Cl stretching, C-O-C (methoxy) stretching, aromatic C-H stretching, and C=C/C=N stretching vibrations of the quinoline ring system. However, without experimental data, a precise analysis is not possible.

Fourier-Transform Infrared (FTIR) Spectroscopy

Similar to IR spectroscopy, no detailed Fourier-Transform Infrared (FTIR) spectroscopic data for this compound could be located. While FTIR analysis of related compounds like 5,8-quinolinedione (B78156) derivatives has been reported, these spectra are not directly comparable due to the different substitution patterns and electronic environments.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

There is no published experimental data detailing the Ultraviolet-Visible (UV-Vis) absorption maxima (λmax) for this compound in various solvents. The UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* electronic transitions within the conjugated quinoline system. The position and intensity of these bands are influenced by the substituents and the solvent polarity, but specific values remain undetermined.

Photoluminescence Spectroscopy

Information regarding the photoluminescence or fluorescence properties of this compound is absent from the available scientific literature. It is therefore unknown whether this compound exhibits any significant emission upon excitation with ultraviolet or visible light.

X-ray Diffraction Studies

X-ray diffraction is a powerful analytical technique that provides detailed information about the crystalline structure of a material. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) offers the most definitive method for determining the molecular structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single, well-ordered crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

While specific SCXRD data for this compound is not widely published, analysis of the closely related compound, 8-chloro-2-methylquinoline (B1584612) , provides significant insight into the expected structural features. nih.govnih.govresearchgate.net Crystals of 8-chloro-2-methylquinoline suitable for X-ray analysis have been obtained by methods such as slow evaporation from an ethanol (B145695) solution. nih.govresearchgate.net

The crystallographic data for 8-chloro-2-methylquinoline reveals an orthorhombic crystal system with the space group Pca21. nih.gov A key feature of its crystal packing is the presence of π-π stacking interactions between the heterocyclic and aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.819 Å. nih.govresearchgate.net It is anticipated that this compound would exhibit similar packing motifs, potentially influenced by the additional methoxy group, which could introduce further intermolecular interactions.

To illustrate the type of data obtained from an SCXRD analysis, the crystallographic data for the analogous compound, 8-chloro-2-methylquinoline, is presented below. nih.gov

| Parameter | 8-chloro-2-methylquinoline |

| Chemical Formula | C₁₀H₈ClN |

| Formula Weight | 177.62 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 12.7961 (9) |

| b (Å) | 5.0660 (4) |

| c (Å) | 13.1181 (9) |

| V (ų) | 850.38 (11) |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg/m³) | 1.387 |

This table presents data for the related compound 8-chloro-2-methylquinoline to exemplify the output of an SCXRD experiment.

X-ray Powder Diffraction (XRPD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. XRPD is particularly useful for phase identification, determining crystal purity, and analyzing the degree of crystallinity. mdpi.com

For quinoline derivatives, XRPD is instrumental in confirming the crystalline nature of synthesized compounds. mdpi.comcambridge.orgcambridge.org The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), shows a series of peaks at specific angles that are characteristic of the material's crystal lattice.

While a full XRPD pattern for this compound is not available in the cited literature, characteristic diffraction peaks for its hydrochloride salt, This compound hydrochloride , have been reported. The presence of sharp peaks in an XRPD pattern is indicative of a well-crystallized material. mdpi.com The positions of these peaks can be used to identify the substance by comparison with a reference pattern.

The table below lists the characteristic XRPD peaks reported for this compound hydrochloride.

| Characteristic Peaks (2θ) |

| 8.41° |

| 13.37° |

| 17.86° |

This table shows the reported characteristic XRPD peaks for the hydrochloride salt of the target compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

Although specific XPS data for this compound is not provided in the searched literature, analysis of closely related quinoline derivatives allows for a prediction of the expected binding energies for the core elements. For instance, XPS analysis of 5-chloro-8-methoxy-2-(bromomethyl)quinoline has been used to determine the atomic percentages of its constituent elements. aip.org

In an XPS spectrum of this compound, distinct peaks corresponding to the core level electrons of carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and chlorine (Cl 2p) would be expected. The precise binding energies of these peaks are indicative of the chemical environment of the atoms. For example, the C 1s signal can be deconvoluted into components representing carbon atoms in different chemical states, such as C-C, C-N, C-O, and C-Cl bonds. Similarly, the N 1s peak corresponds to the nitrogen atom in the quinoline ring, and the O 1s peak to the methoxy group.

Based on data from analogous compounds, the expected binding energy ranges for the core elements of this compound are presented in the table below. researchgate.netresearchgate.netaps.org

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical Environment |

| C | 1s | ~284.5 - 285.0 | Aromatic C-C/C-H |

| ~285.5 - 286.5 | C-N and C-O | ||

| ~286.0 - 287.0 | C-Cl | ||

| N | 1s | ~399.0 - 400.5 | Pyridinic nitrogen in the quinoline ring |

| O | 1s | ~532.0 - 533.5 | Oxygen in the methoxy group (C-O) |

| Cl | 2p | ~199.0 - 201.0 (2p₃/₂) | Chlorine bonded to the aromatic ring (C-Cl) |

| ~200.5 - 202.5 (2p₁/₂) |

This table presents expected binding energy ranges for this compound based on data from analogous compounds.

Biological Activity Spectrum and Mechanisms of Action Preclinical and in Vitro Studies

Anticancer Activity

Research has demonstrated that 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline exhibits notable anticancer effects, particularly against colorectal cancer cell lines. nih.govacs.org Its activity is attributed to its ability to induce cell death and inhibit key processes required for tumor growth and metastasis. nih.gov

The cytotoxic effects of 2-Chloro-8-methoxy-5-methoxy-2-methylquinoline have been evaluated against a panel of human cancer cell lines. nih.gov The compound showed significant cytotoxicity against colorectal cancer cells, HCT116 and Caco-2. nih.govnih.gov Specifically, the half-maximal inhibitory concentration (IC₅₀) was determined to be 0.35 µM for HCT116 cells and 0.54 µM for Caco-2 cells. nih.govnih.gov The cytotoxicity in HCT116 cells was noted to be 17 times higher than that of the parent compound, neocryptolepine. nih.govacs.org In contrast, the compound showed significantly less toxicity toward normal human intestinal epithelial HIEC cells, with an IC₅₀ value greater than 50 µM. nih.govacs.org In addition to colorectal cancer lines, the compound was also assessed against pancreatic cancer (PANC-1), liver cancer (SMMC-7721), and gastric cancer (AGS) cells. nih.govacs.org

Table 1: In Vitro Cytotoxicity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HCT116 | Colorectal Cancer | 0.35 nih.govnih.gov |

| Caco-2 | Colorectal Cancer | 0.54 nih.govnih.gov |

The anticancer effects of this compound are underpinned by its ability to interfere with critical cellular processes, including the induction of programmed cell death, halting the cell division cycle, and impeding the proliferation and movement of cancer cells. nih.govnih.gov

The compound has been shown to induce apoptosis in colorectal cancer cells. nih.govnih.gov The mechanism involves the mitochondrial pathway of apoptosis, which was confirmed by several key observations. nih.gov Treatment with the compound led to a reduction in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS). nih.govnih.gov Furthermore, a significant upregulation in the expression of cleaved-caspase 9, a key initiator caspase in the mitochondrial pathway, was observed following treatment. nih.gov These findings collectively indicate that the compound triggers apoptosis in HCT116 and Caco-2 cells by activating the intrinsic mitochondrial pathway. nih.gov

Table 2: Apoptosis Rate in Colorectal Cancer Cells Treated with 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for 48h

| Cell Line | Concentration (µM) | Apoptosis Rate (%) |

|---|---|---|

| HCT116 | 0 | 5.67 |

| 0.2 | 11.23 | |

| 0.4 | 24.84 | |

| 0.8 | 45.61 | |

| Caco-2 | 0 | 4.32 |

| 0.2 | 10.15 | |

| 0.4 | 22.45 | |

| 0.8 | 41.27 |

Data derived from studies on compound 49, as reported in the source literature. nih.gov

Flow cytometry analysis revealed that the compound interferes with the normal progression of the cell cycle. nih.gov In both HCT116 and Caco-2 cell lines, treatment resulted in a significant, concentration-dependent arrest at the G2/M phase of the cell cycle. nih.govnih.gov After 24 hours of treatment, the percentage of HCT116 cells in the G2/M phase increased from 15.21% in untreated cells to 82.53% in cells treated with 0.4 µM of the compound. nih.govacs.org A similar effect was observed in Caco-2 cells, where the G2/M population increased from 23.22% to 86.48% under the same conditions. nih.govacs.org

Table 3: Effect on Cell Cycle Distribution in Colorectal Cancer Cells after 24h Treatment

| Cell Line | Concentration (µM) | % Cells in G2/M Phase |

|---|---|---|

| HCT116 | 0 | 15.21 |

| 0.2 | 45.32 | |

| 0.4 | 82.53 | |

| Caco-2 | 0 | 23.22 |

| 0.2 | 51.76 | |

| 0.4 | 86.48 |

Data derived from studies on compound 49, as reported in the source literature. nih.gov

The antiproliferative activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was confirmed using plate colony formation assays. nih.gov These experiments demonstrated that the compound effectively inhibited the ability of HCT116 and Caco-2 cells to form colonies, indicating a strong inhibition of cell proliferation. nih.govnih.gov

The metastatic potential of cancer cells is linked to their ability to migrate. The effect of the compound on this process was investigated using a transwell migration assay. nih.gov The results showed that treatment with the compound significantly reduced the number of migrating HCT116 cells in a dose-dependent manner. nih.govnih.gov This suggests that the compound has the potential to disrupt cancer cell migration, a critical step in cancer invasion and progression. nih.gov

Cellular Mechanisms of Action

Inhibition of Angiogenesis

Currently, there is no publicly available scientific literature or data from preclinical and in vitro studies that specifically investigates the inhibitory effects of 8-Chloro-5-methoxy-2-methylquinoline on angiogenesis. Therefore, its potential to inhibit the formation of new blood vessels remains uncharacterized.

Modulation of Nuclear Receptor Responsiveness

There are no specific preclinical or in vitro studies available in the public domain that examine the ability of this compound to modulate the responsiveness of nuclear receptors. Its interaction with this class of proteins has not been reported.

Molecular Targets of Anticancer Action

The potential of this compound as an anticancer agent has been considered within the broader context of quinoline (B57606) derivatives. However, specific molecular targets for this compound have not been extensively elucidated in the scientific literature. The following subsections address the state of knowledge regarding its interaction with key cancer-related molecular targets.

No dedicated preclinical or in vitro research has been published that specifically demonstrates the inhibitory activity of this compound against protein kinases, including tyrosine kinases or key components of the PI3K/AKT/mTOR signaling pathway. While structurally related quinoline compounds have been investigated for such activities, direct evidence for this specific compound is lacking.

There is currently no scientific evidence from preclinical or in vitro studies to suggest that this compound functions as an inhibitor of topoisomerase I or II. Its activity against these enzymes, which are critical for DNA replication and repair, has not been documented.

Specific studies on the effect of this compound on tubulin polymerization and its potential as an antimitotic agent are not available in the current body of scientific literature. Therefore, its ability to interfere with microtubule dynamics and cell division has not been established.

There are no published preclinical or in vitro studies that have specifically evaluated the inhibitory effect of this compound on dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.

Proteasome Inhibition

Currently, there is a lack of specific preclinical or in vitro studies in the public domain that directly investigate the proteasome inhibition activity of this compound. While some quinoline derivatives have been explored for their potential to inhibit the proteasome, research focusing specifically on the this compound structure is not available in the reviewed scientific literature.

Targeting of Apoptosis-Related Proteins (e.g., Bcl-2)

There are no specific preclinical or in vitro studies available in the scientific literature that demonstrate the direct interaction of this compound with apoptosis-related proteins such as Bcl-2. A patent has identified this compound as a potential autophagy pathway inhibitor in the context of treating certain bone diseases, a process that can be linked to apoptosis. google.com However, this does not provide direct evidence of its mechanism targeting specific apoptotic proteins like Bcl-2. Another patent has mentioned the use of this compound hydrochloride as a starting material in the synthesis of CBP/p300 inhibitors, which can play a role in apoptosis regulation, but this does not describe the direct activity of the compound itself. google.com

DNA Intercalation

Detailed preclinical or in vitro investigations into the DNA intercalating properties of this compound have not been identified in the currently available scientific literature. While the quinoline scaffold is a known feature in some DNA intercalating agents, specific experimental data for this compound is absent.

Reactive Oxygen Species (ROS) Generation

At present, there are no published preclinical or in vitro studies that have specifically measured the capacity of this compound to induce the generation of reactive oxygen species (ROS).

Mitochondrial Membrane Potential Modulation

Specific preclinical or in vitro data on the effects of this compound on mitochondrial membrane potential is not available in the current body of scientific literature.

Antimalarial Activity

The antimalarial potential of quinoline-based compounds is well-established. However, specific studies detailing the efficacy of this compound are limited.

In Vitro and Preclinical Efficacy Studies (e.g., against Plasmodium falciparum strains)

A comprehensive search of available scientific literature did not yield specific in vitro or preclinical studies that have evaluated the efficacy of this compound against strains of Plasmodium falciparum. While numerous analogs of chloroquine (B1663885) and other quinoline derivatives have been synthesized and tested for their antimalarial activity, specific data for this compound, including IC50 values against various P. falciparum strains (both chloroquine-sensitive and chloroquine-resistant), remains to be published.

Mechanisms of Parasite Inhibition

While specific studies on this compound are not extensively detailed in publicly available literature, the mechanisms of parasite inhibition for the broader quinoline class, to which it belongs, are well-documented. These mechanisms are foundational to their activity against parasites like Plasmodium falciparum, the causative agent of malaria.

The primary mechanism of action for many antimalarial quinolines involves disrupting the parasite's detoxification process within the host's red blood cells. Intraerythrocytic parasites digest host hemoglobin in an acidic food vacuole to acquire essential amino acids for their growth and replication. This process, however, releases large quantities of toxic free heme.

To protect itself, the parasite polymerizes the toxic heme into an inert, insoluble crystalline substance known as hemozoin, or the "malaria pigment." Quinolines are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are believed to interfere with hemozoin formation. By binding to heme, they prevent its polymerization, leading to an accumulation of the toxic free heme. This buildup results in oxidative stress and damage to parasite membranes and proteins, ultimately causing parasite death.

Beyond interfering with heme detoxification, certain quinoline derivatives have been shown to interact with specific parasite proteins, which may contribute to their antimalarial effect. Although direct interactions for this compound are not specified, research into related compounds has identified several protein targets.

For instance, studies have implicated interactions with various parasite proteins, including a 22 kDa protein and a 36 kDa protein, though their precise roles in the drug's mechanism are still under investigation. Another protein of interest is stomatin, a membrane protein involved in regulating ion channels and transporters. The interaction of quinolines with such proteins could potentially disrupt essential physiological processes within the parasite, contributing to its inhibition.

Preclinical Resistance Mechanisms in Quinolines

Resistance to quinoline-based agents is a significant challenge in treating parasitic diseases. Preclinical and clinical studies have identified several mechanisms through which parasites can develop reduced susceptibility.

One of the most critical mechanisms of resistance to quinoline drugs in parasites and bacteria is the active removal of the drug from its site of action via efflux pumps. mdpi.comnih.gov These are membrane-spanning proteins that recognize and export a wide range of substrates, including therapeutic agents. mdpi.com In many resistant organisms, mutations in regulatory genes lead to the overexpression of these native efflux pumps. nih.govnih.govacs.org This increased pumping capacity reduces the intracellular concentration of the drug, preventing it from reaching the levels required to exert its inhibitory effect. mdpi.comacs.org Plasmids can also carry genes for mobile efflux pumps, which can be transferred between bacteria, further spreading resistance. nih.govnih.gov This mechanism is not drug-induced but rather selected for under therapeutic pressure, and because these pumps often have broad specificity, it can lead to cross-resistance against multiple drugs. mdpi.comnih.gov

Antibacterial Activity

Quinoline derivatives are a major class of synthetic antibacterial agents with therapeutic applications against a wide range of bacterial infections. nih.gov

Many quinoline-based compounds exhibit broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. scienceopen.comnih.gov The specific substitutions on the quinoline core are critical in determining the potency and spectrum of this activity. scienceopen.com For instance, the presence of a chlorine atom at the C-8 position, as in this compound, has been shown in related compounds to be a key factor for potent antibacterial activity. nih.gov

Studies on various 8-methoxyquinoline (B1362559) and 8-chloroquinolone derivatives have demonstrated their efficacy. For example, some novel 8-methoxyquinoline-2-carboxamides displayed moderate to good antibacterial effects against several bacterial strains. researchgate.net Similarly, derivatives of 8-methoxy-4-methyl-quinoline have shown inhibitory action against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net Generally, many quinoline derivatives show greater activity against Gram-positive bacteria than Gram-negative bacteria, a difference often attributed to the outer membrane of Gram-negative bacteria acting as a permeability barrier. scienceopen.com

Table 1: Antibacterial Activity of Selected 8-Methoxy-4-methyl-quinoline Derivatives

This table presents the minimal inhibitory concentration (MIC) in µg/mL for representative compounds from a study on 8-methoxy-4-methyl-quinoline derivatives against various bacterial strains. Lower MIC values indicate greater potency.

| Compound | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) |

| Compound 10 | 3.125 | 6.25 | 6.25 |

| Compound 11 | 1.562 | 3.125 | 6.25 |

| Compound 15 | 6.25 | 12.5 | 25 |

| Compound 16 | 3.125 | 6.25 | 6.25 |

| Amphicillin (Standard) | 6.25 | 12.5 | 12.5 |

| Data sourced from a study on 8-methoxy-4-methyl-quinoline derivatives. researchgate.net |

Mechanisms of Bacterial Inhibition

The antibacterial action of quinoline derivatives is often multifaceted, targeting essential cellular processes in bacteria. For this compound, its activity is hypothesized to follow the established patterns of other quinolones, primarily through the inhibition of key enzymes involved in DNA replication and maintenance.

Inhibition of Bacterial DNA Gyrase

Quinolones are well-established inhibitors of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to a cessation of DNA synthesis and ultimately, bacterial cell death. While specific IC50 values for this compound against DNA gyrase are not readily found in the literature, its structural similarity to other active quinolones suggests this is a probable mechanism of action.

Inhibition of Bacterial Topoisomerase IV

In addition to DNA gyrase, topoisomerase IV is another primary target for many quinolone antibiotics, particularly in Gram-positive bacteria. This enzyme is crucial for the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of newly replicated DNA, leading to a lethal accumulation of interlinked chromosomes. As with DNA gyrase, specific inhibitory concentrations for this compound against topoisomerase IV have not been detailed in accessible research.

Disruption of Microbial Cell Wall Synthesis

While the primary targets of quinolones are topoisomerases, some studies on related heterocyclic compounds have suggested potential interactions with the bacterial cell wall. However, there is currently no specific evidence to indicate that this compound directly disrupts microbial cell wall synthesis as a primary mechanism of action.

Inhibition of Protein Synthesis

Inhibition of protein synthesis is another fundamental antibacterial strategy. However, the vast body of research on quinolones points towards DNA replication as their main target. There is no direct evidence from preclinical or in vitro studies to suggest that this compound functions as a significant inhibitor of bacterial protein synthesis.

Anti-biofilm Activity

Bacterial biofilms present a significant challenge in the treatment of infections due to their increased resistance to antimicrobial agents. Some quinoline derivatives have demonstrated the ability to inhibit biofilm formation. However, specific studies detailing the anti-biofilm activity of this compound, including the concentrations required for inhibition, are not currently available in the scientific literature.

Bactericidal Kinetics

The bactericidal kinetics of an antibiotic, often determined through time-kill assays, provide crucial information on the rate and extent of bacterial killing. For quinolones, this is typically a concentration-dependent effect. Regrettably, specific bactericidal kinetic data for this compound against various bacterial strains are not documented in the available research.

Preclinical Resistance Mechanisms

While specific preclinical resistance studies on this compound are not extensively documented in publicly available literature, the broader class of quinoline compounds has been studied, revealing potential mechanisms of resistance. These are primarily understood in the context of antibacterial quinolones, but some insights into antifungal resistance are emerging.

In the realm of antibacterial quinolones, the primary mechanism of resistance involves chromosomal mutations in the genes encoding their target enzymes: DNA gyrase and DNA topoisomerase IV. nih.govnih.gov These mutations typically occur in specific regions of the GyrA and ParC subunits, altering the drug-binding affinity of the enzyme-DNA complex. nih.gov Less commonly, mutations in the GyrB and ParE subunits can also contribute to resistance. nih.gov

For antifungal quinoline derivatives, such as the related 8-hydroxyquinolines, resistance mechanisms are beginning to be elucidated. In a study on the pathogenic yeast Candida auris, resistance to the 8-hydroxyquinoline (B1678124) derivative clioquinol (B1669181) was associated with mutations in the transcriptional regulator CAP1 and the drug transporter CDR1. nih.gov The mutation in CAP1 leads to the upregulation of the drug transporter MDR1, suggesting that increased efflux of the compound from the fungal cell is a key resistance strategy. nih.gov This indicates that, similar to bacterial resistance, alterations in regulatory genes that control efflux pumps can reduce the intracellular concentration of the antifungal agent, thereby conferring resistance.

Table 1: Examples of Chromosomal Mutations Leading to Quinolone Resistance

| Organism Type | Compound Class | Genes Implicated in Resistance | Effect of Mutation |

| Bacteria | Antibacterial Quinolones | gyrA, parC | Altered drug-binding affinity of target enzymes. nih.gov |

| Fungi (C. auris) | 8-Hydroxyquinolines | CAP1, CDR1 | Upregulation of efflux pumps (MDR1), direct alteration of drug transporter. nih.gov |

This table provides a generalized overview based on available literature for the broader quinoline class, as specific data for this compound is not available.

In bacteria, plasmid-mediated quinolone resistance (PMQR) is a known phenomenon that facilitates the horizontal transfer of resistance genes. nih.gov Three main mechanisms have been identified:

Target protection proteins: Encoded by qnr genes, these proteins shield DNA gyrase and topoisomerase IV from quinolone inhibition. nih.gov

Enzymatic modification: A variant of the aminoglycoside acetyltransferase, AAC(6')-Ib-cr, can acetylate and inactivate certain quinolones. nih.gov

Efflux pumps: Plasmid-encoded efflux pumps, such as QepAB and OqxAB, can actively transport quinolones out of the bacterial cell. nih.gov

The existence of plasmid-mediated resistance to antifungal quinoline derivatives in fungi is not as well-established in the current scientific literature. While plasmids have been identified in fungi, their role in the transmission of resistance to compounds like this compound has not been specifically reported. However, the mechanisms of increased efflux seen in chromosomal mutations in fungi suggest that if such genes were located on mobile genetic elements, they could potentially contribute to the spread of resistance.

Antifungal Activity

Quinoline derivatives have demonstrated notable antifungal properties, with various substituted quinolines showing efficacy against a range of fungal pathogens. nih.govnih.govbohrium.combenthamdirect.com The specific antifungal activity of this compound and its detailed mechanisms of action are not extensively characterized in the available literature. However, studies on related compounds provide insights into the potential ways this class of molecules may inhibit fungal growth.

The precise mechanisms by which this compound inhibits fungal growth have not been definitively elucidated in published research. The following sections discuss mechanisms that have been proposed for other quinoline-based antifungal agents.

There is no direct evidence in the reviewed literature to suggest that this compound specifically inhibits lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway and is the primary target of azole antifungals. nih.govwikipedia.org While some novel antifungal agents are designed as dual inhibitors targeting both LDM and other enzymes, this specific mode of action has not been attributed to this compound. mdpi.com

While direct inhibition of lanosterol 14α-demethylase is not confirmed, it is plausible that quinoline derivatives could disrupt ergosterol biosynthesis at other steps. Ergosterol is an essential component of the fungal cell membrane, and its depletion can lead to increased membrane permeability and cell death. nih.gov Some studies on other quinoline derivatives have suggested that their antifungal effect may be due to damage to the cell membrane, which could be a consequence of interference with ergosterol production or another aspect of membrane integrity. nih.gov For instance, one study on a potent antifungal quinoline derivative, Ac12, indicated that it may cause abnormal morphology of cell membranes, leading to increased permeability and leakage of cellular contents. nih.gov However, a direct link between this compound and the disruption of the ergosterol biosynthesis pathway has not been established in the available scientific literature.

Mechanisms of Fungal Inhibition

Anti-inflammatory Activity

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a wide array of compounds with significant biological activities. researchgate.netnih.govresearchgate.net Generally, the anti-inflammatory potential of quinoline derivatives is attributed to their ability to modulate various pathways involved in the inflammatory response. researchgate.net

The modulation of pro-inflammatory cytokine production is a key mechanism through which many anti-inflammatory agents exert their effects. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of inflammation. While specific data on this compound's effect on cytokine production is not available, studies on other quinoline derivatives have demonstrated the ability to inhibit the production of these key inflammatory molecules. For instance, certain substituted quinolines have been shown to inhibit the release of TNF-α in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated blood cells. nih.gov

Illustrative Data on Cytokine Inhibition by Quinoline Derivatives (Hypothetical Data for this compound):

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1 | Data Not Available | Data Not Available |

| 10 | Data Not Available | Data Not Available |

| 50 | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. Specific data for this compound is not available in the reviewed literature.

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. The inhibition of COX-2 is a well-established mechanism for many anti-inflammatory drugs. Research into various quinoline derivatives has explored their potential as COX-2 inhibitors. researchgate.net However, specific studies detailing the inhibitory activity of this compound against COX-2 are not present in the available scientific literature. The general structure of quinoline allows for modifications that can lead to selective inhibition of COX-2 over its constitutive isoform, COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Illustrative Data on COX-2 Inhibition (Hypothetical Data for this compound):

Table 2: In Vitro COX-2 Inhibitory Activity of this compound| Compound | IC₅₀ for COX-2 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|

| This compound | Data Not Available | Data Not Available |

| Celecoxib (Reference) | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. IC₅₀ (half-maximal inhibitory concentration) values and selectivity index are standard parameters used to evaluate enzyme inhibitors. Specific data for this compound is not available in the reviewed literature.

Structure Activity Relationship Sar Analysis of 8 Chloro 5 Methoxy 2 Methylquinoline and Its Derivatives

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The substitution pattern on the quinoline (B57606) scaffold plays a pivotal role in determining the biological activity of the resulting derivatives. nih.gov Variations in substituents at different positions can lead to significant changes in potency and selectivity. nih.gov

Influence of Halogenation at C-8 and C-5

Halogenation at the C-8 and C-5 positions of the quinoline ring has been shown to be a critical determinant of biological activity. The introduction of a chloro group at the C-8 position, as seen in 8-Chloro-5-methoxy-2-methylquinoline, is a key structural feature.

The presence of a halogen, particularly chlorine, at the C-5 position of 8-hydroxyquinoline (B1678124) derivatives has been associated with enhanced biological effects. nih.gov For instance, 5-chloro-8-hydroxyquinoline (B194070) has demonstrated notable anticancer activity. nih.gov The introduction of an electron-withdrawing chloro-substituent at the C-5 position decreases the pKa values of both the hydroxyl group and the quinolinium nitrogen. nih.gov This alteration in electronic properties can influence the molecule's ability to interact with biological targets.

Furthermore, metal-free, regioselective halogenation of 8-substituted quinolines at the C-5 position has been established as a valuable synthetic strategy. rsc.org This method allows for the efficient production of C-5 halogenated quinolines, which are of significant interest due to their pharmacological properties. rsc.org The ability to introduce halogens at this position provides a means to modulate the electronic and steric properties of the quinoline core, thereby fine-tuning its biological activity. rsc.orgresearchgate.netresearchgate.net

| Compound/Derivative | Substitution | Observation | Reference |

| 5-Chloro-8-hydroxyquinoline | Chloro group at C-5 | Enhanced anticancer activity. | nih.gov |